Welcome to the BenchChem Online Store!
molecular formula C13H14IN3OS B8794666 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-iodobenzamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-iodobenzamide

Cat. No. B8794666
M. Wt: 387.24 g/mol
InChI Key: ZRVWIJGWLUGRBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08044075B2

Procedure details

2-Iodobenzoic acid (2 mmol), EDC (2 mmol), and HOBt (4 mmol) were added to 6 ml DCM and stirred at rt for 1 hour. 5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-amine (2 mmol) was added as a solution in 4 ml DMF. The reaction was stirred at rt for 1 hour and then diluted with ethyl acetate. The solution was washed with 1N HCl, sat. sodium bicarbonate, and brine. The organic layer was dried over sodium sulfate and then evaporated to give N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide (750 mg) pure by LCMS.
Quantity
2 mmol
Type
reactant
Reaction Step One
Name
Quantity
2 mmol
Type
reactant
Reaction Step One
Name
Quantity
4 mmol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.C(Cl)CCl.C1C=CC2N(O)N=NC=2C=1.[CH3:25][C:26]([C:29]1[S:33][C:32]([NH2:34])=[N:31][N:30]=1)([CH3:28])[CH3:27]>CN(C=O)C.C(OCC)(=O)C.C(Cl)Cl>[CH3:25][C:26]([C:29]1[S:33][C:32]([NH:34][C:4](=[O:6])[C:3]2[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=2[I:1])=[N:31][N:30]=1)([CH3:28])[CH3:27]

Inputs

Step One
Name
Quantity
2 mmol
Type
reactant
Smiles
IC1=C(C(=O)O)C=CC=C1
Name
Quantity
2 mmol
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
4 mmol
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2 mmol
Type
reactant
Smiles
CC(C)(C)C1=NN=C(S1)N
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at rt for 1 hour
Duration
1 h
WASH
Type
WASH
Details
The solution was washed with 1N HCl, sat. sodium bicarbonate, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C)(C)C1=NN=C(S1)NC(C1=C(C=CC=C1)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 750 mg
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.